molecular formula C16H16N2O4 B14156991 N-[2-(4-Methylphenoxy)ethyl]-2-nitrobenzamide CAS No. 329063-79-8

N-[2-(4-Methylphenoxy)ethyl]-2-nitrobenzamide

Cat. No.: B14156991
CAS No.: 329063-79-8
M. Wt: 300.31 g/mol
InChI Key: LSWOOFZOQYSZRD-UHFFFAOYSA-N
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Description

N-[2-(4-Methylphenoxy)ethyl]-2-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group attached to the benzene ring and an ethyl chain linked to a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Methylphenoxy)ethyl]-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoic acid with 2-(4-methylphenoxy)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Methylphenoxy)ethyl]-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The ethyl chain can undergo nucleophilic substitution reactions, where the methylphenoxy group can be replaced by other nucleophiles.

    Oxidation: The methyl group on the phenoxy ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Reduction: N-[2-(4-Methylphenoxy)ethyl]-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: N-[2-(4-Carboxyphenoxy)ethyl]-2-nitrobenzamide.

Scientific Research Applications

N-[2-(4-Methylphenoxy)ethyl]-2-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-Methylphenoxy)ethyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors, disrupting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

N-[2-(4-Methylphenoxy)ethyl]-2-nitrobenzamide can be compared with similar compounds such as:

    N-[2-(4-Methylphenoxy)ethyl]benzamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    N-[2-(4-Chlorophenoxy)ethyl]-2-nitrobenzamide: Contains a chlorine atom instead of a methyl group, leading to variations in its chemical and biological properties.

    N-[2-(4-Methoxyphenoxy)ethyl]-2-nitrobenzamide: Contains a methoxy group, which can influence its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

329063-79-8

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

N-[2-(4-methylphenoxy)ethyl]-2-nitrobenzamide

InChI

InChI=1S/C16H16N2O4/c1-12-6-8-13(9-7-12)22-11-10-17-16(19)14-4-2-3-5-15(14)18(20)21/h2-9H,10-11H2,1H3,(H,17,19)

InChI Key

LSWOOFZOQYSZRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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